molecular formula C10H15ClN2O2 B1522801 N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride CAS No. 1258650-99-5

N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride

Cat. No.: B1522801
CAS No.: 1258650-99-5
M. Wt: 230.69 g/mol
InChI Key: DGZQFSZHXZZGMT-UHFFFAOYSA-N
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Description

The compound is uniquely identified by CAS 1258650-99-5 , ensuring unambiguous reference in chemical databases and regulatory frameworks.

Molecular Formula and Weight
Property Value
Molecular formula C₁₀H₁₅ClN₂O₂
Molecular weight 230.69 g/mol
Exact mass 230.0822 g/mol (monoisotopic)
InChI and SMILES Notations
Descriptor Notation
InChI InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H
InChIKey DGZQFSZHXZZGMT-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)OCCN.Cl

Parent Compound Relationship

The parent compound, N-[3-(2-aminoethoxy)phenyl]acetamide (CID 28754938), is a neutral secondary amide. The hydrochloride form arises from protonation of the primary amine group (─NH₂) in the 2-aminoethoxy side chain, forming a stable quaternary ammonium chloride salt. This modification enhances solubility in polar solvents, a critical factor in pharmaceutical formulation.

Structural Comparison

Feature Parent Compound Hydrochloride Salt
Amine group ─NH₂ (neutral) ─NH₃⁺Cl⁻ (ionized)
Solubility Moderate in organic solvents High in aqueous media
Stability Prone to oxidation Enhanced hygroscopic stability

Properties

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQFSZHXZZGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-99-5
Record name Acetamide, N-[3-(2-aminoethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis Outline

  • Reactants:

    • N-(2-phenyl)ethyl-2-aminoacetamide (or analogous phenylacetamide derivative)
    • Chloroacetaldehyde dimethyl acetal (or similar alkylating agent)
    • Base (e.g., sodium hydroxide)
    • Phase transfer catalyst (e.g., tetrabutylammonium bromide)
    • Organic solvent (e.g., toluene or dichloromethane)
    • Dry hydrogen chloride gas for salt formation
  • Procedure:

    • Mix the phenylacetamide derivative with chloroacetaldehyde dimethyl acetal in an organic solvent-water biphasic system.
    • Add base and phase transfer catalyst to facilitate nucleophilic substitution.
    • Reflux the mixture for approximately 2 hours.
    • Separate the organic layer and evaporate the solvent under reduced pressure.
    • Dissolve the residue in an appropriate solvent and bubble dry hydrogen chloride gas to precipitate the hydrochloride salt.
    • Filter and dry the final product.

Reaction Conditions and Optimization

Parameter Typical Value/Range Notes
Molar ratio (amine:acetal) 1:1 to 1:2 Excess acetal may drive reaction forward
Base type NaOH, K2CO3 Strong bases preferred
Phase transfer catalyst Tetrabutylammonium bromide Enhances reaction rate in biphasic system
Solvent Toluene, dichloromethane Choice affects solubility and yield
Temperature Reflux (~110°C for toluene) Ensures complete reaction
Reaction time 2 hours Monitored by TLC or HPLC
Salt formation Dry HCl gas Converts free base to stable hydrochloride salt

Yield and Purity

  • Yields typically range from 70% to 85% depending on reaction scale and purification.
  • Purity is enhanced by recrystallization from suitable solvents such as ethyl acetate or ethanol.

Alternative Synthetic Approaches

While the above method is classical, other approaches include:

  • Gabriel Synthesis Adaptations: Using phthalimide derivatives to introduce the amino group, followed by hydrazinolysis to liberate the primary amine. However, this method can suffer from lower yields due to side reactions involving carbonyl groups.

  • Direct Amination: Reacting 3-(2-chloroethoxy)phenylacetamide with ammonia or ammonium salts under pressure to substitute the chlorine with an amino group. This requires careful control to prevent over-alkylation.

Analytical and Research Findings

  • The hydrochloride salt form improves the compound's stability and water solubility, which is critical for pharmaceutical applications.
  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential for optimizing reaction time and minimizing impurities.
  • Spectroscopic characterization (NMR, IR, MS) confirms the successful substitution and salt formation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution with chloroacetaldehyde dimethyl acetal Phenylacetamide, chloroacetaldehyde dimethyl acetal, base, PTC Reflux in toluene, 2h; HCl gas salt formation 70-85 High yield, scalable, well-established
Gabriel synthesis Phthalimide derivative, hydrazine Multiple steps, hydrazinolysis 50-65 More complex, lower yield
Direct amination 3-(2-chloroethoxy)phenylacetamide, ammonia Elevated temp, pressure Variable Risk of over-alkylation

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Applications

N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride serves as a versatile building block in organic synthesis. Its acetamide structure allows for various reactions, making it useful in creating more complex organic molecules. The compound can participate in:

  • Oxidation reactions : Leading to the formation of nitroso or nitro derivatives.
  • Reduction reactions : Resulting in primary or secondary amines.
  • Substitution reactions : Allowing for the formation of halogenated or sulfonated derivatives.

These reactions highlight its significance in synthetic organic chemistry, enabling the development of new compounds with diverse functionalities.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in relation to enzyme inhibition and receptor interactions. Preliminary studies suggest that this compound may exhibit:

  • Anticonvulsant activity : Similar compounds have shown promise in animal models for epilepsy .
  • Serotonin receptor modulation : It has been studied for its affinity at 5-HT1A receptors, which are crucial in various neurological conditions .

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of derivatives related to this compound. The results indicated that certain derivatives exhibited protective effects against seizures in animal models, demonstrating potential as new antiepileptic drugs (AEDs). The study utilized both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess efficacy and toxicity, highlighting the compound's relevance in pharmacological research .

Medicinal Applications

The therapeutic potential of this compound is being explored extensively. Its structural features suggest possible applications in:

  • Drug development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
  • Therapeutic agents : Investigated for their role in treating disorders sensitive to serotonergic mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its solubility in both water and organic solvents enhances its applicability across different industrial processes, including:

  • Chemical manufacturing : As an intermediate in producing other chemical compounds.
  • Material science : In developing new materials with specific properties tailored for industrial use.

Data Tables

Activity TypeStudy ReferenceObserved Effects
Anticonvulsant Protective effects against seizures
Serotonin receptor binding High affinity at 5-HT1A receptors

Mechanism of Action

The mechanism of action of N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-[2-(2-aminoethoxy)phenyl]acetamide Hydrochloride
  • Structure: Differs in the substituent position (2-aminoethoxy at phenyl 2-position vs. 3-position in the target compound).
  • Properties : Similar molecular weight and solubility profile due to the hydrochloride salt. Positional isomerism may influence crystal packing and intermolecular interactions .
N-[3-(Aminomethyl)phenyl]acetamide Hydrochloride
  • Structure: Replaces the 2-aminoethoxy group with an aminomethyl (-CH₂NH₂) group at the 3-position.
  • The absence of an ether linkage may lower hydrolytic stability .
N-(3-Chloro-4-hydroxyphenyl)acetamide and Derivatives
  • Structure : Chloro and hydroxyl substituents on the phenyl ring (e.g., compounds 4–6 in ).
  • Properties: Increased lipophilicity due to halogenation, which could enhance blood-brain barrier penetration but reduce aqueous solubility. These compounds are photodegradation products of paracetamol, highlighting stability differences compared to the aminoethoxy-substituted target .

Pharmacologically Active Analogs

Tetrahydrocarbazole Derivatives ()
  • Structure : Acetamide linked to tetrahydrocarbazole cores (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide).
  • These derivatives are synthesized for specific bioactivity, contrasting with the target’s simpler structure .
Linezolid Impurity ()
  • Structure: Contains a morpholine ring and fluoro substituent (N-[(2S)-3-amino-2-hydroxypropyl]-N-[3-fluoro-4-morpholinophenyl]acetamide hydrochloride).
  • Properties : The morpholine group improves solubility and metabolic stability. This compound’s role as a degradation product underscores the importance of substituent choice in drug stability .

Agrochemical and Coordination Compounds

Chloroacetamide Herbicides ()
  • Structure : Chlorinated phenylacetamides (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Properties: Chlorine atoms increase electrophilicity, enabling nucleophilic substitution reactions critical for herbicidal activity. The target’s aminoethoxy group lacks such reactivity, limiting agrochemical utility .
N-Substituted 2-Arylacetamides ()
  • Structure : Dichlorophenyl and pyrazolyl groups (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide).
  • Properties : Planar amide groups facilitate coordination with metal ions, a trait shared with the target compound. However, steric effects from dichlorophenyl substituents alter dihedral angles (44.5°–77.5°), impacting crystal packing and solubility .

Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility (HCl Salt) Melting Point (°C) Notable Properties
N-[3-(2-aminoethoxy)phenyl]acetamide HCl C₁₀H₁₅ClN₂O₂ 3-(2-aminoethoxy)phenyl High (polar solvents) Not reported Enhanced H-bonding capacity
N-[3-(Aminomethyl)phenyl]acetamide HCl C₉H₁₃ClN₂O 3-aminomethylphenyl Moderate Not reported Lower steric hindrance
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, Cl Low 40–41 Herbicidal activity
Linezolid Impurity () C₁₇H₂₄ClFN₃O₃ Morpholine, fluoro High Not reported Thermal degradation product

Biological Activity

N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

  • Molecular Formula : C₁₀H₁₅ClN₂O₂
  • Molecular Weight : 216.70 g/mol
  • Structure : Characterized by an acetamide structure with an aminoethoxy group attached to a phenyl ring.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(2-aminoethoxy)aniline with acetic anhydride under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

3 2 aminoethoxy aniline+Acetic AnhydrideN 3 2 aminoethoxy phenyl acetamide+Acetic Acid\text{3 2 aminoethoxy aniline}+\text{Acetic Anhydride}\rightarrow \text{N 3 2 aminoethoxy phenyl acetamide}+\text{Acetic Acid}

In industrial settings, large-scale synthesis may involve purification techniques such as recrystallization or chromatography to optimize yield and purity .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits notable biological activities, particularly in enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with various biological targets, modulating their activity. Key findings include:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially influencing their catalytic activity.
  • Receptor Binding : It may interact with various receptors, suggesting a role in signaling pathways crucial for therapeutic applications .

Case Studies

  • Anticonvulsant Activity : In related studies focusing on N-phenylacetamide derivatives, compounds were synthesized and evaluated for their anticonvulsant activity in animal models. The results indicated that certain derivatives exhibited significant activity against seizures induced by maximal electroshock (MES) tests . This suggests that structural analogs of N-[3-(2-aminoethoxy)phenyl]acetamide could be explored for similar therapeutic effects.
  • Mechanism of Action : Ongoing research is aimed at elucidating the specific mechanisms through which N-[3-(2-aminoethoxy)phenyl]acetamide interacts with its biological targets. Understanding these pathways is critical for developing novel therapeutic strategies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(3-Amino-4-ethoxyphenyl)acetamideC₁₀H₁₃N₂O₂Contains a 4-ethoxy substitution on the phenyl ring
N-[4-(2-aminoethoxy)phenyl]acetamideC₁₀H₁₅ClN₂O₂Substituted at the para position of the phenyl ring
N-[3-(3-aminopropoxy)phenyl]acetamideC₁₁H₁₅ClN₂O₂Features a propoxy side chain instead of ethoxy

The distinct substitution pattern on the phenyl ring and the presence of the acetamide functional group may influence the biological activity of N-[3-(2-aminoethoxy)phenyl]acetamide differently compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a weak base like K₂CO₃ in acetonitrile facilitates the reaction between 2-chloroacetamide and a phenoxy precursor (e.g., salicylaldehyde derivatives) under reflux for 24 hours. Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . For analogous compounds, ethylenediamine or aminoethyl intermediates are reacted with chloroacetyl chloride under controlled pH and temperature conditions to form the acetamide backbone .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation, and how are conflicting data resolved?

  • Methodological Answer : Key techniques include:

  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, aminoethoxy groups at δ 3.4–4.2 ppm).
  • FTIR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹).
  • Single-crystal XRD : Resolves bond lengths and angles, critical for distinguishing tautomeric forms or hydration states.
    Conflicting data (e.g., unexpected splitting in NMR) are addressed by repeating experiments under anhydrous conditions or using deuterated solvents to rule out solvent interactions .

Advanced Research Questions

Q. How does the aminoethoxy side chain influence molecular docking outcomes in target proteins (e.g., SARS-CoV-2 main protease)?

  • Methodological Answer : The aminoethoxy group enhances hydrogen-bonding interactions with catalytic residues (e.g., His41/Cys145 in SARS-CoV-2 Mpro). Docking studies using AutoDock Vina or Schrödinger Suite require:

  • Protonation state optimization at physiological pH.
  • Grid box placement centered on the active site (validated via co-crystallized ligands).
  • MD simulations (50–100 ns) to assess binding stability. Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Q. What strategies mitigate low yields during scale-up synthesis, particularly in multi-step pathways?

  • Methodological Answer : Key strategies include:

  • Catalyst optimization : Transition from K₂CO₃ to phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
  • Purification : Use of flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures.
  • Process control : In-line FTIR or PAT (Process Analytical Technology) monitors intermediates, reducing side-product formation. For example, analogs like N-(3-chlorophenyl)acetamide derivatives achieved 80% purity after optimizing stoichiometry and reaction time .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ProTox-II evaluate logP (lipophilicity), CYP450 inhibition, and Ames test outcomes. The aminoethoxy group may increase solubility but also hepatotoxicity risk due to potential glutathione adduct formation.
  • Metabolite identification : LC-MS/MS coupled with in silico fragmentation (e.g., CFM-ID) identifies oxidative metabolites (e.g., N-oxide derivatives). Contradictions between predicted and observed toxicity require in vitro assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride
Reactant of Route 2
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N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride

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